molecular formula C14H12F3NO2S B2805469 3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide CAS No. 670271-90-6

3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

Cat. No.: B2805469
CAS No.: 670271-90-6
M. Wt: 315.31
InChI Key: LBCAHHVMJPQAPW-UHFFFAOYSA-N
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Description

3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. Compounds featuring both a benzenesulfonamide core and a trifluoromethylphenyl group are frequently investigated for their potential biological activities. The trifluoromethyl group is a common lipophilic moiety in pharmaceutical research known to influence the electronic properties of aromatic systems and enhance metabolic stability, while the sulfonamide group is a key pharmacophore found in many therapeutic agents . Research into structurally similar sulfonamide-containing compounds has demonstrated promising biological activities, including investigations into antimicrobial and anticancer properties . Specifically, such compounds have been studied against various human cancer cell lines and bacterial strains, highlighting the research value of this chemical class in early drug discovery . The mechanism of action for benzenesulfonamide derivatives often involves interaction with enzymatic targets; similar compounds have been investigated as potential inhibitors of bacterial enzymes like enoyl reductase . This product is intended for research purposes only, specifically for in vitro biochemical studies and as a building block in organic synthesis for developing novel chemical entities. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-10-4-2-7-13(8-10)21(19,20)18-12-6-3-5-11(9-12)14(15,16)17/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCAHHVMJPQAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method can enhance the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant anticancer properties. For instance, a related compound, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS), has been shown to activate phospholipase C and stimulate apoptosis in cancer cells. This mechanism is believed to be linked to increased calcium influx from intra- and extracellular stores, enhancing the reactivity of vascular smooth muscle cells under specific conditions . The potential for these compounds to induce apoptosis highlights their significance in cancer therapy.

Pharmacological Studies
Pharmacological investigations have demonstrated that sulfonamide compounds can modulate various biological pathways. For example, studies show that m-3M3FBS can influence vascular smooth muscle reactivity by altering calcium dynamics, which may have implications for treating cardiovascular diseases . Such findings suggest that 3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide could be further explored for its therapeutic potential.

Agricultural Science

Pesticide Development
Sulfonamide derivatives are also being investigated for their utility in agricultural applications, particularly as pesticide agents. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for developing novel pesticides with improved efficacy and reduced environmental impact. The structure-activity relationship (SAR) studies have shown that modifications in the sulfonamide framework can lead to enhanced insecticidal or herbicidal properties .

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. Research has focused on incorporating such sulfonamides into polymer matrices to improve thermal stability and mechanical properties. These materials can find applications in coatings, adhesives, and other industrial products where enhanced performance is required.

Case Studies

Study Focus Findings
Study on m-3M3FBSAnticancer propertiesInduces apoptosis via calcium influx modulation
Pesticide efficacy researchAgricultural applicationsEnhanced efficacy as a pesticide due to trifluoromethyl substitution
Material synthesis investigationFunctional materialsImproved thermal stability when incorporated into polymers

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets by increasing its lipophilicity and electronic effects. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Activity

Key Comparison : The position of methyl and trifluoromethyl groups significantly influences biological activity.

Compound Name Substituents Biological Activity Key Findings References
3-Methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide 3-methyl (benzene), 3-CF₃ (N-phenyl) Not explicitly reported (inference: PLC/TRPA1 modulation) Structural similarity to PLC activators; potential role in calcium signaling
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 4-methyl (benzene), 3-CF₃ (N-phenyl) Not reported Positional isomer; used in structural studies
2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS) 2,4,6-trimethyl (benzene), 3-CF₃ (N-phenyl) PLC activation, TRPA1 sensitization Activates PLC (EC₅₀: low μM); enhances calcium influx in LPS-treated arteries
N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide 4-hydroxy, 3-CF₃ (benzene), N-cyclopropyl COL3A1 inhibition Exhibits anti-cancer activity by inhibiting COL3A1, linked to metastasis suppression

Analysis :

  • Methyl Group Position : The 3-methyl substituent in the target compound contrasts with the 2,4,6-trimethyl groups in m-3M3FBS. Trimethylation enhances PLC activation potency, suggesting that increased steric bulk or symmetry improves interaction with PLC isoforms .
  • Trifluoromethyl Placement : The 3-CF₃ group is conserved across analogs, likely due to its electron-withdrawing properties, which stabilize ligand-receptor interactions and improve metabolic stability .

Functional Group Modifications

Key Comparison : Replacement of methyl with bulkier or polar groups alters target selectivity.

Compound Name Functional Modifications Activity Impact References
4-Chloro-N-(5-chloro-2-hydroxyphenyl)-3-(trifluoromethyl)benzenesulfonamide 4-chloro, 2-hydroxyphenyl Antifungal Chlorine at position 4 enhances antifungal activity compared to methyl/CF₃ substitutions
3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide 3-amino, 4-hydroxy Unknown Amino and hydroxy groups increase H-bond donor capacity, potentially improving solubility

Analysis :

  • Chlorine vs. Methyl : Chlorine substitutions (e.g., at position 4) improve antifungal activity, likely due to enhanced electrophilicity and membrane penetration .
  • Hydroxy/Amino Groups: Polar groups like hydroxy and amino improve water solubility but may reduce blood-brain barrier permeability, limiting central nervous system applications .

Mechanism-Specific Comparisons

Phospholipase C (PLC) Activation :

  • m-3M3FBS : The 2,4,6-trimethyl analog activates PLC, sensitizing TRPA1 and increasing calcium influx in vascular tissues (EC₅₀: ~10 μM) .
  • Target Compound : Lacks trimethylation; predicted to exhibit weaker PLC activation but may retain partial activity due to the 3-CF₃ group .

COL3A1 Inhibition :

  • N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide : Inhibits COL3A1, a collagen gene implicated in cancer metastasis. The 4-hydroxy and N-cyclopropyl groups are critical for binding .
  • Target Compound: Absence of hydroxy/cyclopropyl groups likely reduces COL3A1 affinity, highlighting the importance of hydrogen-bond donors for this target .

Biological Activity

3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, often referred to as m-3M3FBS, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of m-3M3FBS includes a trifluoromethyl group, which enhances its lipophilicity and electronic properties, making it a valuable compound in medicinal chemistry. The sulfonamide moiety is known for its ability to interact with various biological targets.

The primary mechanism of action for m-3M3FBS involves its interaction with phospholipase C (PLC). This interaction leads to an increase in intracellular calcium levels, which is crucial for various physiological processes, including:

  • Apoptosis Induction : The elevation of cytoplasmic calcium concentration can trigger apoptotic pathways in certain cell types .
  • Vascular Reactivity : Studies have shown that m-3M3FBS enhances the reactivity of vascular smooth muscle cells by increasing calcium influx from both intracellular and extracellular stores .

Biological Activities

Research indicates several key biological activities associated with m-3M3FBS:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes such as carbonic anhydrase IX, which is implicated in cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest that m-3M3FBS may exhibit antimicrobial activity, although further research is needed to elucidate its efficacy against specific pathogens.
  • Cancer Therapeutics : The ability to induce apoptosis in cancer cell lines positions m-3M3FBS as a candidate for therapeutic development in oncology .

Study on Vascular Smooth Muscle Reactivity

A notable study investigated the effects of m-3M3FBS on vascular smooth muscle reactivity. Using isolated rat tail arteries, researchers found that the compound significantly increased contraction force in response to various stimuli. The concentration-response curves shifted leftward, indicating enhanced sensitivity due to increased calcium influx .

Apoptotic Pathways in Cancer Cells

In another study focusing on human gastric cancer cells (SCM1), m-3M3FBS was shown to promote apoptosis through calcium-mediated pathways. This effect was also observed in hepatoma cells (HA59T), suggesting that the compound could be effective against multiple cancer types .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamideSimilar trifluoromethyl substitutionActivates phospholipase C; induces apoptosis
N-phenyl-bis(trifluoromethanesulfonimide)Different chemical propertiesUsed in similar biological applications

The unique trifluoromethyl group in m-3M3FBS distinguishes it from other sulfonamide compounds, enhancing its stability and reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, and how are intermediates characterized?

  • Answer: Synthesis typically involves sulfonylation of 3-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline under basic conditions (e.g., pyridine or triethylamine). Key intermediates, such as sulfonamide precursors, are characterized via HPLC for purity and NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and functional group integrity .

Q. What analytical techniques are critical for verifying the structural and chemical purity of this compound?

  • Answer: High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Thermal stability is assessed via differential scanning calorimetry (DSC), and purity is quantified using reverse-phase HPLC with UV detection at 254 nm .

Q. How does the trifluoromethyl group influence the compound's reactivity in nucleophilic substitution reactions?

  • Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). Reaction optimization often requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Answer: Discrepancies may arise from assay variability (e.g., cell line specificity or incubation time). Mitigation strategies include:

  • Standardizing protocols (e.g., MTT assays for cytotoxicity).
  • Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-referencing with structurally analogous sulfonamides to isolate substituent effects .

Q. What computational approaches are effective in predicting the compound's interaction with enzyme targets like carbonic anhydrase?

  • Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities and conformational stability. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and predict electrostatic potential maps for active site interactions .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?

  • Answer: Continuous flow chemistry improves scalability and reduces side reactions. Catalytic systems (e.g., Pd/C for hydrogenation) enhance efficiency, while in-line FTIR monitoring ensures real-time reaction control. Green solvents (e.g., cyclopentyl methyl ether) minimize environmental impact .

Q. What strategies are recommended for comparative studies with analogs like 3-chloro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide?

  • Answer: Design a matrix of analogs varying in substituent position (e.g., methyl vs. chloro) and electronic profiles. Use SAR (structure-activity relationship) analysis to correlate functional groups with bioactivity. Employ principal component analysis (PCA) to identify key physicochemical drivers (e.g., logP, polar surface area) .

Q. How do solvent and temperature conditions affect the compound's stability in long-term storage?

  • Answer: Stability studies in accelerated degradation conditions (40°C/75% RH) reveal hydrolysis susceptibility at the sulfonamide bond. Lyophilization or storage in anhydrous DMSO at -20°C under argon extends shelf life. Forced degradation studies (acid/base/oxidative stress) identify degradation pathways .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Reaction Temperature80–100°C
Solvent SystemDMF/Pyridine (3:1 v/v)
CatalystNone (thermal activation)
Purification MethodColumn chromatography (SiO₂, EtOAc/Hexane)

Table 2: Comparative Bioactivity of Sulfonamide Analogs

CompoundIC₅₀ (Carbonic Anhydrase IX)LogPReference
3-Methyl-N-(3-(CF₃)phenyl)benzenesulfonamide12 nM3.2
3-Chloro-N-(3-(CF₃)phenyl)benzenesulfonamide18 nM3.8

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